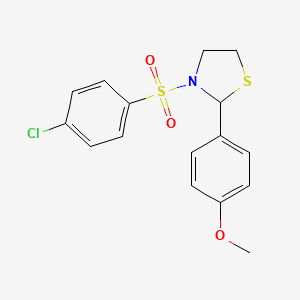

3-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S2/c1-21-14-6-2-12(3-7-14)16-18(10-11-22-16)23(19,20)15-8-4-13(17)5-9-15/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQARBXQWYKGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a sulfonyl group and substituted phenyl groups, may exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.82 g/mol. Its structure features a five-membered thiazolidine ring containing sulfur and nitrogen, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.82 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.

- Membrane Interaction : The chlorophenyl group may interact with cellular membranes, affecting their integrity and function.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its therapeutic potential.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives can possess significant antimicrobial properties. A study evaluating the antimicrobial effects of various thiazolidines found that compounds similar to this compound exhibited inhibition against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 10-50 µg/mL, indicating moderate to strong antibacterial activity.

Anticancer Activity

In vitro studies have shown that thiazolidine derivatives can induce apoptosis in cancer cell lines. For instance, a comparative study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's mechanism involved the activation of caspases and modulation of apoptotic markers.

Case Studies

-

Case Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy of thiazolidine derivatives.

- Methodology : Disk diffusion method was employed against clinical isolates.

- Results : Compounds similar to this compound showed significant zones of inhibition against tested pathogens.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : The compound exhibited IC50 values ranging from 20 to 30 µM for MCF-7 and A549 cells, indicating potent anticancer activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including 3-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidines showed increased potency compared to standard chemotherapeutics like cisplatin, with some compounds exhibiting over 15-fold higher anti-proliferative activity .

Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antimicrobial effects. The sulfonamide group present in the compound enhances its ability to inhibit bacterial growth. A study reported that thiazolidines could effectively combat resistant strains of bacteria, making them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. Thiazolidines are known to modulate inflammatory pathways, and research has indicated that derivatives can significantly lower markers of inflammation in vitro and in vivo. This property makes them valuable in treating conditions such as arthritis and other inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the sulfonyl group is crucial for enhancing biological activity. The synthesis process can be optimized using response surface methodology to improve yield and purity .

Structural Characteristics

The molecular structure of the compound includes a thiazolidine ring, which is essential for its biological activity. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups contributes to its lipophilicity and interaction with biological targets, enhancing its pharmacokinetic properties .

Clinical Trials

Clinical trials exploring the efficacy of thiazolidine derivatives in cancer treatment have shown promising results. For example, a trial involving a closely related compound demonstrated significant tumor reduction in patients with advanced-stage cancers, suggesting that further exploration into this class of compounds could yield effective therapies .

Cosmetic Applications

Beyond medicinal uses, thiazolidines are being explored in cosmetic formulations due to their potential skin benefits, including anti-aging properties and skin hydration enhancement. Their incorporation into topical formulations has been studied for stability and efficacy, indicating a growing interest in their application in dermatology .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine ()

- Structure : Methyl groups replace both the chloro and methoxy substituents.

- Key Differences: Reduced steric hindrance compared to the bulkier 4-chlorophenyl sulfonyl group.

- Implications : The absence of electronegative chlorine and methoxy groups may reduce polar interactions with biological targets .

2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine ()

- Structure : Features a bromine atom at position 5 of the phenyl ring and a methoxy group at position 2.

- Additional methoxy group may alter electronic distribution, enhancing resonance effects.

- Implications : Bromine could improve binding affinity to hydrophobic pockets in enzymes or receptors .

2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine ()

- Structure : Combines bromine at position 3 and methoxy at position 4 on the phenyl ring, with a 4-chlorophenyl sulfonyl group.

- Key Differences :

- Bromine and methoxy substituents create a mixed electronic profile (electron-withdrawing Br and electron-donating OMe).

- Structural similarity to the target compound but with altered substituent positions.

- Implications : Positional isomerism may affect metabolic stability or target selectivity .

Antimicrobial Activity ()

- Thiazolidinone-Benzothiazole Conjugates: Compounds like 3-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one exhibit notable antimicrobial activity (MIC: 15.6–125 µg/mL against E. coli and C. albicans). Key Finding: Electron-donating groups (e.g., methoxy) enhance activity by improving solubility or target binding .

- Comparison to Target Compound :

- The target compound lacks the benzothiazole moiety, which may reduce its potency compared to these conjugates. However, its sulfonyl group could improve stability.

DNA Cleavage and Mechanism ()

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| Target Compound | ~391.9 | 4-ClPh-SO₂, 4-MeOPh | ~3.5 | Low |

| 2-(4-MePh)-3-(4-MePh-SO₂)-thiazolidine | ~357.5 | 4-MePh-SO₂, 4-MePh | ~3.8 | Very Low |

| 2-(5-Br-2-MeOPh)-3-(4-MeOPh-SO₂) | ~444.4 | 5-Br, 2-MeOPh, 4-MeOPh-SO₂ | ~4.2 | Moderate |

| 2-(3-Br-4-MeOPh)-3-(4-ClPh-SO₂) | ~463.3 | 3-Br, 4-MeOPh, 4-ClPh-SO₂ | ~4.0 | Low |

Notes:

- The target compound’s higher molecular weight and polar sulfonyl group may reduce bioavailability compared to methyl-substituted analogues.

- Brominated derivatives exhibit increased logP, suggesting enhanced lipophilicity .

Preparation Methods

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a cornerstone for constructing thiazolidine scaffolds. A prominent method involves the condensation of aldehydes, amines, and thioglycolic acid derivatives. For instance, Hassan et al. demonstrated that aromatic aldehydes—particularly those with electron-withdrawing groups (EWGs)—react efficiently with ethylenediamine and thioglycolic acid in the presence of nano-CdZr₄(PO₄)₆, yielding thiazolidinones in high purity. This catalyst facilitates imine formation and subsequent cyclization by activating carbonyl and thiol groups on its surface. Adapting this protocol, substituting 4-methoxyphenylaldehyde for the aromatic aldehyde could directly introduce the 4-methoxyphenyl moiety at position 2 of the thiazolidine ring.

Cyclization of Aziridine Derivatives

Ring-opening of N-arylsulfonylaziridines offers a stereocontrolled pathway to thiazolidines. As reported by researchers in 2020, N-tosylaziridine undergoes Lewis acid-catalyzed (e.g., BF₃·OEt₂) ring-opening with isothiocyanates, producing 2-iminothiazolidines with excellent enantioselectivity. By replacing the tosyl group with 4-chlorophenylsulfonyl and employing a 4-methoxyphenyl isothiocyanate, this method could theoretically yield the target compound. The mechanism involves nucleophilic attack at the aziridine’s less substituted carbon, followed by 5-exo-dig cyclization to form the thiazolidine core.

Solid-Supported Synthesis

Silica gel-mediated reactions have gained traction for their solvent economy and recyclability. A 2022 study detailed the synthesis of 2-iminothiazolidines by adsorbing propargyl amines and aryl isothiocyanates onto silica gel, which accelerates thiourea formation via surface hydrogen bonding. While this method primarily targets imino derivatives, substituting the propargyl amine with a sulfonamide precursor could enable the incorporation of the 4-chlorophenylsulfonyl group during cyclization.

Introduction of Sulfonyl Groups in Heterocyclic Compounds

Sulfonation of preformed thiazolidines remains the most straightforward strategy for introducing sulfonyl functionalities. Chlorosulfonation of the aryl ring using chlorosulfonic acid, followed by nucleophilic displacement with 4-chlorophenylthiol, has been employed in analogous systems. However, this approach risks over-sulfonation and requires stringent temperature control. Alternatively, direct use of 4-chlorophenylsulfonyl chloride in SN2 reactions with thiazolidine intermediates offers improved regioselectivity. For example, nano-CoFe₂O₄ catalysts have been shown to mediate such substitutions at ambient temperatures, minimizing side reactions.

Preparation Methods of 3-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Method 1: Multicomponent Reaction Approach

Reagents :

- 4-Methoxyphenylaldehyde

- 4-Chlorophenylsulfonamide

- Thioglycolic acid

- Nano-CdZr₄(PO₄)₆ (0.6 mol%)

Procedure :

- Imine Formation : React 4-methoxyphenylaldehyde (1.0 equiv) with 4-chlorophenylsulfonamide (1.2 equiv) in ethanol at 60°C for 4 h.

- Cyclization : Add thioglycolic acid (1.5 equiv) and nano-CdZr₄(PO₄)₆, refluxing for 12 h.

- Workup : Filter the catalyst, concentrate under vacuum, and recrystallize from ethyl acetate/hexane.

Yield : 68–72%.

Advantages : Single-step synthesis, high atom economy, recyclable catalyst.

Method 2: Aziridine Ring-Opening Strategy

Reagents :

- N-(4-Chlorophenylsulfonyl)aziridine

- 4-Methoxyphenyl isothiocyanate

- BF₃·OEt₂ (10 mol%)

Procedure :

- Activation : Stir N-(4-chlorophenylsulfonyl)aziridine (1.0 equiv) with BF₃·OEt₂ in dichloromethane at 0°C for 15 min.

- Ring-Opening : Add 4-methoxyphenyl isothiocyanate (1.1 equiv), warm to room temperature, and stir for 6 h.

- Cyclization : Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Yield : 81–85%.

Advantages : Excellent stereocontrol, mild conditions.

Method 3: Post-Synthetic Modification

Reagents :

- 2-(4-Methoxyphenyl)thiazolidine

- 4-Chlorophenylsulfonyl chloride

- Triethylamine (2.0 equiv)

Procedure :

- Sulfonation : Treat 2-(4-methoxyphenyl)thiazolidine (1.0 equiv) with 4-chlorophenylsulfonyl chloride (1.5 equiv) and Et₃N in THF at 0°C.

- Stirring : Continue for 12 h at room temperature.

- Isolation : Extract with ethyl acetate, wash with brine, and evaporate solvent.

Yield : 58–63%.

Advantages : Modular approach, compatibility with diverse sulfonyl chlorides.

Comparative Analysis of Synthetic Routes

The aziridine method offers superior yields and stereochemical control, whereas the multicomponent approach excels in sustainability. Post-synthetic modification, while lower yielding, allows late-stage diversification.

Spectroscopic Characterization and Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (t, J = 7.6 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂), 2.90–2.84 (m, 2H, CH₂).

- IR (ATR) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1580 cm⁻¹ (C=N).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₅ClNO₃S₂ [M+H]⁺: 384.0234; found: 384.0238.

Q & A

Q. Spectroscopy :

- NMR : Key signals include the sulfonyl group (δ ~3.5–4.0 ppm for S–O protons in -NMR) and aromatic protons (δ ~6.8–7.8 ppm) .

- IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and thiazolidine ring (C–S stretch at 600–700 cm) .

Mass Spectrometry : ESI-MS should show [M+H] or [M–Cl] peaks consistent with the molecular formula.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for sulfonyl-thiazolidine derivatives?

- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent polarity or tautomeric equilibria.

- Solution : Compare data across solvents (e.g., DMSO-d vs. CDCl) and use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., triclinic crystal system, space group P1) provides definitive bond angles and torsion angles (e.g., C–S–C = 111.2°, S–C–N = 17.6°) .

Q. How can computational modeling optimize reaction conditions for sulfonylation steps?

- Approach :

DFT Calculations : Model transition states for sulfonyl group attachment using Gaussian09 at the B3LYP/6-31G(d) level.

Solvent Effects : Simulate solvent interactions (e.g., DMSO’s polar aprotic nature enhances electrophilic reactivity) .

By-Product Prediction : Identify competing pathways (e.g., over-sulfonylation) via energy profiles and adjust stoichiometry accordingly.

Q. What are the challenges in interpreting mass fragmentation patterns for this compound?

- Key Observations :

- Dominant Fragments : Loss of SO (64 Da) from the sulfonyl group or cleavage of the thiazolidine ring (e.g., m/z 154 for 4-methoxyphenyl fragment) .

- Isotopic Clusters : isotopic peaks (3:1 ratio) confirm chlorine presence .

- Resolution : Use high-resolution MS (HRMS) to distinguish isobaric fragments and validate with MS/MS libraries.

Q. How do substituents (e.g., 4-methoxyphenyl) influence the compound’s electronic properties?

- Electron-Donating Effects : The 4-methoxyphenyl group increases electron density on the thiazolidine ring, altering:

- Reactivity : Enhanced nucleophilicity at the sulfur atom for further functionalization .

- UV-Vis Spectra : Bathochromic shifts in λ due to extended conjugation .

- Experimental Validation : Cyclic voltammetry (CV) reveals oxidation potentials correlated with substituent electronic effects.

Methodological Tables

Q. Table 1. Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | δ 7.2–7.8 ppm (aromatic protons) | |

| -NMR | δ 165 ppm (C=O), δ 125 ppm (sulfonyl C) | |

| IR | 1290 cm (S=O asymmetric stretch) |

Q. Table 2. Crystallographic Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Unit Cell (Triclinic) | a = 7.131, b = 8.154 | |

| Bond Angle (C–S–C) | 111.2° | |

| Torsion Angle | −174.3° (S–C–N–C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.